Welcome to the BenchChem Online Store!
molecular formula C16H15ClN2O4 B8408201 4-(4-chloro-2-nitrophenoxy)-N-propylbenzamide

4-(4-chloro-2-nitrophenoxy)-N-propylbenzamide

Cat. No. B8408201
M. Wt: 334.75 g/mol
InChI Key: UNVFLYGCBVABSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08338605B2

Procedure details

The product from Example 126c (1.0 g, 3.2 mmol) was reacted with propan-1-amine (568 mg, 9.61 mmol) for 12 h following the procedure from Example 126d giving the title compound (1.02 g, 100%).
Name
product
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
568 mg
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:15]=[CH:14][C:10]([C:11](Cl)=[O:12])=[CH:9][CH:8]=2)=[C:4]([N+:18]([O-:20])=[O:19])[CH:3]=1.[CH2:21]([NH2:24])[CH2:22][CH3:23]>>[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:15]=[CH:14][C:10]([C:11]([NH:24][CH2:21][CH2:22][CH3:23])=[O:12])=[CH:9][CH:8]=2)=[C:4]([N+:18]([O-:20])=[O:19])[CH:3]=1

Inputs

Step One
Name
product
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=C(OC2=CC=C(C(=O)Cl)C=C2)C=C1)[N+](=O)[O-]
Name
Quantity
568 mg
Type
reactant
Smiles
C(CC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(OC2=CC=C(C(=O)NCCC)C=C2)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.